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Compound of Interest

Compound Name:
(2-Amino-4,6-

difluorophenyl)methanol

Cat. No.: B591529 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectroscopic data for (2-Amino-4,6-
difluorophenyl)methanol is not readily available in public databases. This guide provides a

detailed analysis of the spectroscopic data for the structurally related compound, (2,4-

Difluorophenyl)methanol, as a valuable reference for researchers working with similar

fluorinated aromatic compounds.

Introduction
Fluorinated organic molecules are of significant interest in medicinal chemistry and materials

science due to their unique physicochemical properties. The introduction of fluorine atoms can

modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Spectroscopic analysis is a cornerstone of chemical research, providing essential information

for structural elucidation and purity assessment. This technical guide presents a

comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for (2,4-Difluorophenyl)methanol. Detailed experimental protocols and

a generalized workflow for spectroscopic analysis are also provided to aid researchers in their

laboratory practices.

Spectroscopic Data of (2,4-Difluorophenyl)methanol
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The following tables summarize the key spectroscopic data for (2,4-Difluorophenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for (2,4-Difluorophenyl)methanol

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not explicitly

available in search

results

Table 2: ¹³C NMR Data for (2,4-Difluorophenyl)methanol

Chemical Shift (δ) ppm Assignment

Data not explicitly available in search results

Note: While the search results indicate the availability of NMR spectra, the specific peak

assignments and coupling constants are not detailed. Researchers should refer to the primary

spectral data for full interpretation.

Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands for (2,4-Difluorophenyl)methanol

Wavenumber (cm⁻¹) Intensity Assignment

Specific peak data not

available in search results

O-H stretch, C-H (aromatic)

stretch, C-F stretch, C-O

stretch

Note: The IR spectrum will prominently feature a broad O-H stretching band characteristic of

alcohols, along with absorptions corresponding to the aromatic C-H and C-F bonds.

Mass Spectrometry (MS)
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Table 4: Mass Spectrometry Data for (2,4-Difluorophenyl)methanol

m/z Relative Intensity (%) Fragment

144 ~50 [M]⁺ (Molecular Ion)

115 ~100 [M - CHO]⁺

101 ~20 [M - CH₂OH - H]⁺

Other fragments not detailed in

search results

Note: The mass spectrum shows the molecular ion peak at m/z 144, consistent with the

molecular weight of (2,4-Difluorophenyl)methanol. The base peak at m/z 115 corresponds to

the loss of a formyl radical.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
For the analysis of small molecules like (2,4-Difluorophenyl)methanol, the following procedure

is typical:

Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean NMR tube.[1] For ¹³C NMR, a

higher concentration of 50-100 mg may be required.[1] Ensure the sample is free of

particulate matter by filtering it through a pipette with a cotton or glass wool plug.

Instrument Setup: The data for (2,4-Difluorophenyl)methanol was acquired on a BRUKER

AC-300 instrument.[2] Standard acquisition parameters are set, including the appropriate

number of scans and relaxation delays.

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Difluorobenzyl-alcohol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are typically referenced to an internal standard like

tetramethylsilane (TMS) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) and thin-film are common methods for obtaining IR spectra

of solid samples.

ATR-IR Method:

Background Spectrum: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Pressure Application: Apply pressure using a clamp to ensure good contact between the

sample and the crystal.[3]

Spectrum Acquisition: Collect the IR spectrum of the sample.[4]

Thin Solid Film Method:

Sample Preparation: Dissolve a small amount of the solid (around 50 mg) in a volatile

solvent like methylene chloride.[5]

Film Deposition: Apply a drop of the solution to a salt plate (e.g., KBr, NaCl) and allow the

solvent to evaporate, leaving a thin film of the compound.[5]

Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer

and acquire the spectrum.[5]

Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a standard technique for determining the molecular weight and fragmentation pattern

of volatile organic compounds.

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of

the mass spectrometer. The sample is vaporized by heating.[6]
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Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.[6][7]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer.

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of each ion.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a

synthesized chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for chemical synthesis, purification, and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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